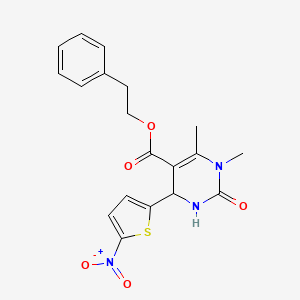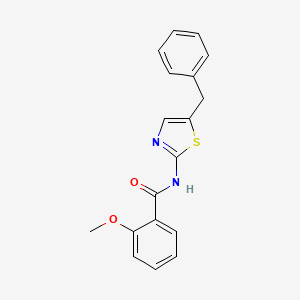![molecular formula C18H27NO5 B4960119 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate, commonly known as IPP, is a chemical compound that has been used in scientific research for various purposes. IPP is a white crystalline powder that is soluble in water and has a molecular weight of 325.4 g/mol. This compound has been studied for its potential in treating various medical conditions, including neurological disorders and cancer.
作用機序
The mechanism of action of IPP is not fully understood, but it is believed to act through multiple pathways. IPP has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. IPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cellular differentiation.
Biochemical and Physiological Effects
IPP has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. IPP has also been shown to increase the expression of genes involved in cellular defense against oxidative stress and to decrease the expression of genes involved in inflammation.
実験室実験の利点と制限
One advantage of using IPP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential treatment for neurological disorders. Another advantage is its ability to inhibit the activity of HDACs, which makes it a potential treatment for cancer. One limitation of using IPP in lab experiments is its low solubility in certain solvents, which can make it difficult to work with.
将来の方向性
There are several future directions for research on IPP, including:
1. Further studies on the mechanism of action of IPP, particularly its effects on the Nrf2-ARE pathway and HDAC inhibition.
2. Studies on the potential of IPP as a treatment for other medical conditions, such as cardiovascular disease and diabetes.
3. Development of new synthesis methods for IPP that are more efficient and cost-effective.
4. Studies on the pharmacokinetics and pharmacodynamics of IPP in vivo, including its absorption, distribution, metabolism, and excretion.
5. Development of new formulations of IPP that improve its solubility and bioavailability.
In conclusion, IPP is a chemical compound that has been studied for its potential in treating various medical conditions, including neurological disorders and cancer. IPP has neuroprotective and anticancer properties and acts through multiple pathways, including the Nrf2-ARE pathway and HDAC inhibition. While there are limitations to using IPP in lab experiments, there are also several future directions for research on this compound.
合成法
IPP can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with propylene oxide to form 1-(2-isopropylphenoxy)propan-2-ol. This intermediate is then reacted with pyrrolidine to form 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine. Finally, the pyrrolidine compound is reacted with oxalic acid to form IPP oxalate.
科学的研究の応用
IPP has been used in scientific research for various purposes, including as a potential treatment for neurological disorders and cancer. Studies have shown that IPP has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. IPP has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
oxalic acid;1-[3-(2-propan-2-ylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-14(2)15-8-3-4-9-16(15)18-13-7-12-17-10-5-6-11-17;3-1(4)2(5)6/h3-4,8-9,14H,5-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHSOFIWDDKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Isopropylphenoxy)propyl]pyrrolidine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)


![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)